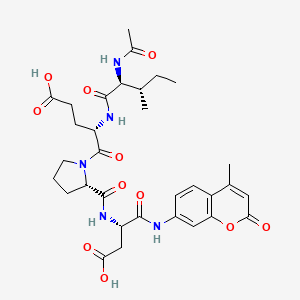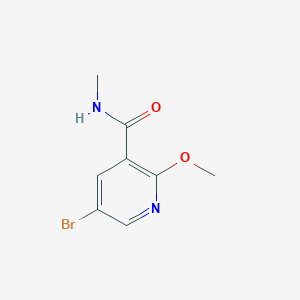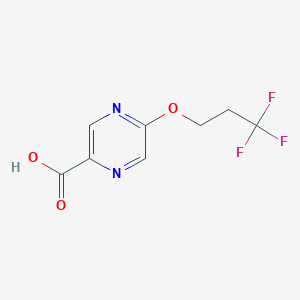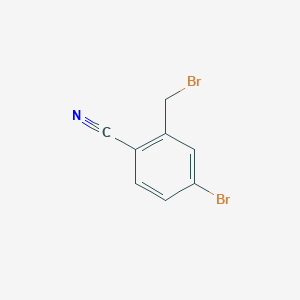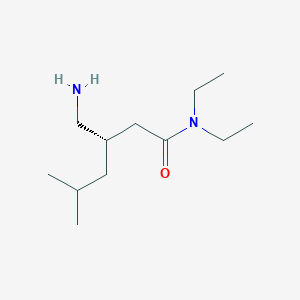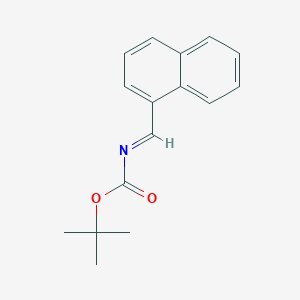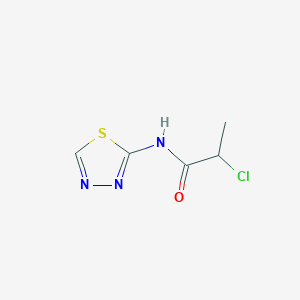
2-クロロ-N-1,3,4-チアゾール-2-イルプロパンアミド
説明
2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide, also known as 2-chloro-N-thiadiazole-2-propanamide or simply chloro-thiadiazole, is a chemical compound used for a wide range of applications in the scientific research field. It is a colorless, odorless, and crystalline solid compound, with a molecular formula of C3H4ClN3OS. It is a member of the thiadiazole family and is also an important intermediate in the synthesis of various drugs.
科学的研究の応用
作用機序
Target of Action
Thiadiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial and anticancer effects
Mode of Action
It is known that thiadiazole derivatives can interact with various enzymes and receptors in the body, leading to changes in cellular processes
Biochemical Pathways
Thiadiazole derivatives have been shown to influence various biochemical pathways, including those involved in cell proliferation and apoptosis
Result of Action
Thiadiazole derivatives have been reported to exhibit antimicrobial and anticancer activities
生化学分析
Biochemical Properties
2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties . Additionally, 2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide can bind to DNA, affecting the replication and transcription processes . These interactions highlight the compound’s potential as an antimicrobial and anticancer agent.
Cellular Effects
The effects of 2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, the compound induces apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . Furthermore, 2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases . These cellular effects underscore its potential as an anticancer therapeutic.
Molecular Mechanism
The molecular mechanism of action of 2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and DNA, leading to enzyme inhibition or activation and changes in gene expression . For example, it inhibits the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription . This inhibition results in the accumulation of DNA breaks and ultimately induces cell death. Additionally, 2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide can activate signaling pathways that promote apoptosis and inhibit cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under various conditions, with minimal degradation over extended periods . Long-term exposure to 2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide in in vitro studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis . These findings suggest that the compound maintains its biological activity over time, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects with minimal toxicity . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active metabolites that contribute to its biological activity. Additionally, 2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various cellular compartments . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding the transport and distribution mechanisms of 2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and affects gene expression . Additionally, 2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide can accumulate in mitochondria, leading to mitochondrial dysfunction and apoptosis . These subcellular localization patterns are critical for understanding the compound’s mechanism of action and optimizing its therapeutic applications.
特性
IUPAC Name |
2-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3OS/c1-3(6)4(10)8-5-9-7-2-11-5/h2-3H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABZOVVOBDHPTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=CS1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649326 | |
| Record name | 2-Chloro-N-(1,3,4-thiadiazol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1019456-17-7 | |
| Record name | 2-Chloro-N-(1,3,4-thiadiazol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



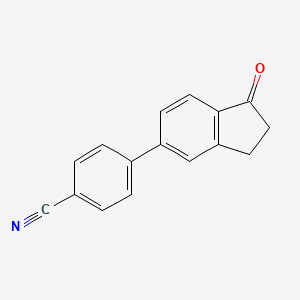

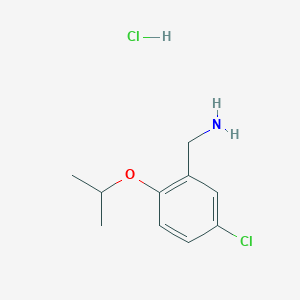
![ethyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate](/img/structure/B1370542.png)
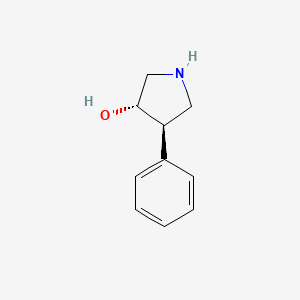
![(3S,4R)-N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide](/img/structure/B1370546.png)

